molecular formula C18H18FN3O4S B2718531 N'-[(4-fluorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 874805-76-2

N'-[(4-fluorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2718531
CAS No.: 874805-76-2
M. Wt: 391.42
InChI Key: NXPZWDVKRYGVPS-UHFFFAOYSA-N
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Description

N’'-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide is a complex organic compound that features a fluorobenzyl group, an oxazolidin ring, and a thenoyl group

Scientific Research Applications

N’'-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide typically involves multiple steps, starting with the preparation of the oxazolidin ring and the thenoyl group. The fluorobenzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of these intermediates under specific conditions to form the target compound. Common reagents used in these reactions include fluorobenzyl bromide, oxazolidinone, and thenoyl chloride, with solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’'-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon or an amine.

Mechanism of Action

The mechanism of action of N’'-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the oxazolidin ring can form hydrogen bonds with amino acid residues. The thenoyl group may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’'-(4-chlorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide
  • N’'-(4-bromobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide
  • N’'-(4-methylbenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide

Uniqueness

N’'-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability compared to its analogs. The fluorine atom can increase the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4S/c19-13-5-3-12(4-6-13)10-20-16(23)17(24)21-11-15-22(7-8-26-15)18(25)14-2-1-9-27-14/h1-6,9,15H,7-8,10-11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPZWDVKRYGVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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